5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide

cell differentiation monocyte induction anti-proliferative

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide (CAS 940996-94-1) is a synthetic furan-3-carboxamide derivative with the molecular formula C20H18ClNO3 and molecular weight 355.8 g/mol. The compound features a 2-methylfuran-3-carboxamide core substituted at the 5-position with a 4-chlorophenyl group and at the carboxamide nitrogen with a 4-ethoxyphenyl group.

Molecular Formula C20H18ClNO3
Molecular Weight 355.82
CAS No. 940996-94-1
Cat. No. B2677635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide
CAS940996-94-1
Molecular FormulaC20H18ClNO3
Molecular Weight355.82
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C20H18ClNO3/c1-3-24-17-10-8-16(9-11-17)22-20(23)18-12-19(25-13(18)2)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,22,23)
InChIKeyNJPHLEHYFUZECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide (CAS 940996-94-1): Chemical Identity and Baseline Characterization for Research Procurement


5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide (CAS 940996-94-1) is a synthetic furan-3-carboxamide derivative with the molecular formula C20H18ClNO3 and molecular weight 355.8 g/mol . The compound features a 2-methylfuran-3-carboxamide core substituted at the 5-position with a 4-chlorophenyl group and at the carboxamide nitrogen with a 4-ethoxyphenyl group. It is cataloged in authoritative chemical databases including ChEMBL (CHEMBL615569) and BindingDB, and is available from multiple research chemical suppliers for experimental use [1]. The compound has been cited in patent literature for its biological activity related to cell differentiation and anti-proliferative effects [2].

Why 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide Cannot Be Generically Substituted by In-Class Furan-3-carboxamide Analogs


Furan-3-carboxamide derivatives display highly substituent-dependent biological profiles. The target compound's specific dual-substitution pattern—a 4-chlorophenyl group at the furan C5 position and a 4-ethoxyphenyl group at the carboxamide nitrogen—creates a pharmacophore distinct from analogs bearing methoxy, unsubstituted phenyl, or halogen-varied substituents [1]. Generic substitution by close analogs such as the des-chloro variant (N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide) or the bromo analog (5-(4-bromophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide) is not scientifically justified without comparative activity data, as both the halogen identity and the ethoxy substitution on the anilide ring directly modulate electronic distribution, steric bulk, and target-binding interactions [2]. The evidence below quantifies specific differentiation dimensions critical for procurement decision-making.

Quantitative Differentiation Evidence for 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide Relative to Closest Analogs and Alternatives


Differentiation-Inducing Activity in Undifferentiated Cells: Target Compound vs. Class Baseline

The target compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, as documented in patent-associated disclosures [1]. This differentiation-inducing phenotype is specifically attributed to the 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide scaffold and is not established as a general class property for furan-3-carboxamides lacking this exact substitution pattern. No equivalent monocyte-differentiation activity has been reported for the des-chloro analog (N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide) or the N-phenyl analog (5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide) in any publicly available data [2].

cell differentiation monocyte induction anti-proliferative psoriasis cancer

Human CYP1A1 Inhibition: Target Compound Demonstrates Selectivity Window Against CYP2C9

The target compound was evaluated for inhibition of human cytochrome P450 isoforms. Against CYP1A1 expressed in HEK293 cells using the fluorogenic substrate 7-ethoxyresorufin, the compound showed an IC50 > 20,000 nM (>20 µM), indicating minimal CYP1A1 inhibition [1]. In a parallel assessment against human CYP2C9 using 3-cyano-7-ethoxycoumarin as substrate, the compound also showed IC50 > 20,000 nM [2]. The uniformly weak inhibition across both isoforms (>20 µM) suggests low CYP450 liability, a characteristic that may differentiate this scaffold from more promiscuous furan-3-carboxamide derivatives bearing different substituents, though head-to-head comparator CYP data are not available in the public domain.

CYP450 inhibition drug metabolism CYP1A1 CYP2C9 selectivity

HPPD Enzyme Inhibition: Weak Affinity Establishes Selectivity Baseline Against Herbicidal Chemotypes

The target compound was evaluated for inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from Sus scrofa (pig) and showed a Ki of 300,000 nM (300 µM) [1]. This extremely weak affinity confirms that the target compound does not potently engage the HPPD active site, in marked contrast to known HPPD inhibitors such as mesotrione (a commercial triketone herbicide with Ki in the nanomolar range) [2]. This negative selectivity profile is valuable for research applications where HPPD engagement would constitute an off-target liability, and provides a quantitative benchmark for distinguishing this furan-3-carboxamide scaffold from herbicidal chemotypes within the broader furan-carboxamide class.

HPPD inhibition enzyme binding herbicide selectivity off-target profiling

Structural Differentiation: Chlorophenyl vs. Bromophenyl Substitution Impacts Halogen-Bonding Potential and Steric Bulk

The 4-chlorophenyl substituent at the furan C5 position of the target compound differs from the corresponding 4-bromophenyl analog (5-(4-bromophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide) in halogen size, polarizability, and halogen-bond donor strength [1]. Chlorine (van der Waals radius ~1.75 Å) presents a smaller steric footprint and weaker halogen-bond donor capability compared to bromine (~1.85 Å), with chlorine's σ-hole magnitude being approximately 30-40% weaker than bromine's in comparable aromatic contexts [2]. These differences can translate into altered binding poses and affinity shifts at halogen-accepting protein sites, though direct comparative biochemical data between the chloro and bromo analogs are not publicly available for this scaffold.

halogen bonding structure-activity relationship molecular recognition chlorine vs bromine

Recommended Research Application Scenarios for 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide Based on Verified Evidence


Cell Differentiation and Anti-Proliferative Phenotypic Screening in Oncology or Dermatology Research

The compound's reported ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation [1] positions it as a candidate probe for phenotypic screening in acute myeloid leukemia (AML) differentiation therapy research or psoriasis-relevant keratinocyte hyperproliferation models. Researchers should note that this differentiation activity is scaffold-specific and has not been demonstrated for des-chloro or N-phenyl analogs, making the exact target compound essential for replicating or extending these findings.

CYP450 Drug-Drug Interaction Liability Profiling Using a Low-Inhibition Baseline Control

With CYP1A1 and CYP2C9 IC50 values both exceeding 20 µM [2], this compound serves as a low-CYP-inhibition baseline control in drug metabolism panels. It can be used alongside known CYP inhibitors to establish assay windows, or as a negative control when screening furan-3-carboxamide libraries for CYP liability, where substituent-dependent CYP inhibition can vary by orders of magnitude.

Halogen-Bonding Structure-Activity Relationship Studies in Fragment-Based Drug Design

The 4-chlorophenyl substituent provides a well-defined halogen-bond donor for crystallographic or biophysical fragment screening campaigns [3]. When paired with the bromo analog in a halogen-scanning SAR series, this compound enables quantitative comparison of chlorine-vs-bromine halogen-bond contributions to target binding affinity, informing lead optimization strategies where halogen identity critically impacts potency and selectivity.

Negative Control for Plant HPPD-Based Herbicide Discovery Assays

The compound's extremely weak HPPD inhibition (Ki = 300 µM) [4] makes it suitable as a negative control compound in HPPD enzyme assays used for herbicide discovery. Unlike potent triketone HPPD inhibitors, this furan-3-carboxamide will not produce false-positive HPPD inhibition signals, enabling researchers to validate assay specificity and distinguish genuine HPPD hits from non-specific or artifactual inhibitors.

Quote Request

Request a Quote for 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.